2-[(2-bromobenzyl)thio]-N-(1-phenylethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-bromobenzyl)thio]-N-(1-phenylethyl)acetamide is an organic compound that features a bromobenzyl group attached to a thioether linkage, which is further connected to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-bromobenzyl)thio]-N-(1-phenylethyl)acetamide typically involves the following steps:
Formation of the Thioether Linkage: The reaction begins with the nucleophilic substitution of 2-bromobenzyl chloride with a thiol compound, resulting in the formation of the thioether linkage.
Acetamide Formation: The intermediate product is then reacted with an acetamide derivative under appropriate conditions to yield the final compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2-bromobenzyl)thio]-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the bromine atom or to modify the acetamide group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like amines, alkoxides, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: De-brominated or modified acetamide derivatives.
Substitution: Substituted benzylthioacetamide derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Studies: It can be used to study the effects of thioether and acetamide groups in biological systems.
Mechanism of Action
The mechanism of action of 2-[(2-bromobenzyl)thio]-N-(1-phenylethyl)acetamide is not well-documented. it is likely to interact with biological molecules through its thioether and acetamide groups. These interactions could involve binding to proteins or enzymes, potentially affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-bromobenzyl)thio]-N-(1-phenylethyl)acetamide
- 2-[(2-bromobenzyl)thio]-N-(2,5-dichlorophenyl)acetamide
- 2-[(2-bromobenzyl)thio]-N-[2-(methylthio)phenyl]acetamide
Uniqueness
2-[(2-bromobenzyl)thio]-N-(1-phenylethyl)acetamide is unique due to the specific positioning of the bromobenzyl group and the thioether linkage. This configuration can influence its reactivity and interactions with other molecules, making it distinct from its analogs.
Properties
IUPAC Name |
2-[(2-bromophenyl)methylsulfanyl]-N-(1-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNOS/c1-13(14-7-3-2-4-8-14)19-17(20)12-21-11-15-9-5-6-10-16(15)18/h2-10,13H,11-12H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVZVVCQKYBSJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CSCC2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.